molecular formula C14H15F3N2O3 B2619659 N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034246-50-7

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No. B2619659
CAS RN: 2034246-50-7
M. Wt: 316.28
InChI Key: MCHGHDRIOJSVHE-UHFFFAOYSA-N
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Description

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a chemical compound that has gained attention in the field of scientific research. This compound has shown potential in various applications, including drug discovery and development. In

Mechanism Of Action

The mechanism of action of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is not fully understood. However, studies have shown that it acts as an inhibitor of specific enzymes and proteins involved in various biological processes. This inhibition leads to the modulation of cellular pathways, which can result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide in lab experiments include its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a suitable candidate for further development. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

For this compound include further studies to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, the development of more efficient and cost-effective synthesis methods would enable wider access to this compound, facilitating further research and development. Finally, the evaluation of the compound's efficacy in clinical trials would be the ultimate goal in the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a promising compound in the field of scientific research. Its potential in drug discovery and development, as well as its use as a tool in the study of biological processes, makes it an important compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper, providing a comprehensive overview of this promising compound.

Synthesis Methods

The synthesis of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 4-aminobenzophenone, ethyl 2,2,2-trifluoroacetate, and 1,3-propanediol. The reaction involves the conversion of 4-aminobenzophenone to 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide through a series of steps, including the formation of an intermediate compound.

Scientific Research Applications

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been used as a tool in the study of biological processes and mechanisms.

properties

IUPAC Name

N-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-9(20)18-11-4-2-10(3-5-11)13(21)19-6-12(7-19)22-8-14(15,16)17/h2-5,12H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHGHDRIOJSVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide

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